molecular formula C12H24N2S B8370157 1-Butyl-3-cycloheptylthiourea

1-Butyl-3-cycloheptylthiourea

Cat. No.: B8370157
M. Wt: 228.40 g/mol
InChI Key: GOZKQBXKOSYFPZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Properties

Molecular Formula

C12H24N2S

Molecular Weight

228.40 g/mol

IUPAC Name

1-butyl-3-cycloheptylthiourea

InChI

InChI=1S/C12H24N2S/c1-2-3-10-13-12(15)14-11-8-6-4-5-7-9-11/h11H,2-10H2,1H3,(H2,13,14,15)

InChI Key

GOZKQBXKOSYFPZ-UHFFFAOYSA-N

Canonical SMILES

CCCCNC(=S)NC1CCCCCC1

Origin of Product

United States

Comparison with Similar Compounds

Data Table: Comparative Analysis

Property 1-Butyl-3-phenylthiourea 1-Butyl-3-(2-pyridyl)thiourea This compound*
Molecular Formula C₁₁H₁₆N₂S C₁₀H₁₅N₃S C₁₂H₂₂N₂S (estimated)
Average Mass (g/mol) 208.323 209.31 ~226.4 (estimated)
Substituent Type Aromatic (phenyl) Heteroaromatic (pyridyl) Aliphatic (cycloheptyl)
Polarity Moderate High Low to moderate
Solubility (Polar Solv.) Low High Moderate

Note: Data for this compound is inferred based on structural analogs.

Research Findings and Implications

  • Steric vs. Electronic Effects : Phenyl and pyridyl substituents prioritize electronic effects (e.g., resonance stabilization), while cycloheptyl groups emphasize steric modulation .
  • Applications : Pyridyl thioureas are explored in catalysis and metal coordination chemistry, whereas phenyl derivatives are studied in organic synthesis. Cycloheptyl-substituted thioureas may find use in supramolecular chemistry due to their conformational flexibility.

5. Limitations and Future Directions
The absence of direct data on This compound highlights the need for experimental studies to validate hypothesized properties. Comparative analyses with phenyl and pyridyl analogs suggest synthetic strategies for tailoring thiourea derivatives to specific applications.

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